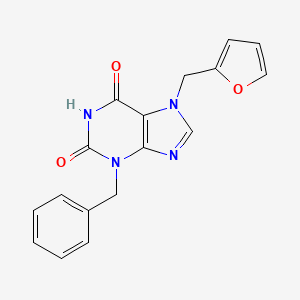

3-benzyl-7-(furan-2-ylmethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

Chemical Structure and Properties 3-Benzyl-7-(furan-2-ylmethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative featuring a benzyl group at the N3 position and a furan-2-ylmethyl substituent at the N7 position. Its molecular formula is C₁₈H₁₇N₅O₃ (calculated based on structural analogs in and ). The compound is cataloged under CAS number 871217-39-9 and is commercially available for research purposes.

For example, describes the alkylation of theophylline with chloroacetyl chloride to form intermediates, which are further modified with piperazine or aromatic amines. Similarly, outlines multi-step procedures involving bromo-purine intermediates and hydrazide condensations. The furan-2-ylmethyl substituent in the target compound could be introduced via alkylation with a furfuryl halide or Mitsunobu reaction.

Properties

IUPAC Name |

3-benzyl-7-(furan-2-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3/c22-16-14-15(18-11-20(14)10-13-7-4-8-24-13)21(17(23)19-16)9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWQTMFMKDSIKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)NC2=O)N(C=N3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601160562 | |

| Record name | 7-(2-Furanylmethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601160562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871217-39-9 | |

| Record name | 7-(2-Furanylmethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871217-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Furanylmethyl)-3,7-dihydro-3-(phenylmethyl)-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601160562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-(furan-2-ylmethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method involves the alkylation of a purine derivative with a benzyl halide and a furan-2-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-(furan-2-ylmethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

3-benzyl-7-(furan-2-ylmethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzyl-7-(furan-2-ylmethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities, including phosphodiesterase (PDE) inhibition, vasodilation, and anti-inflammatory effects. Below is a detailed comparison of structural analogs and their activities:

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives

Key Insights

Substituent Effects on PDE Inhibition

- Electron-withdrawing groups (EWGs) at N7 (e.g., dichlorophenyl in ) enhance PDE3 inhibition by stabilizing ligand-receptor interactions. The target compound’s furan-2-ylmethyl group , though electron-rich, may offer distinct binding via aromatic stacking.

- Methoxyethyl substituents () improve aqueous solubility but reduce PDE affinity due to steric bulk.

This contrasts with methyl groups (), which favor peripheral activity.

Anti-inflammatory vs. Vasodilatory Activity Thiazolidinone-nitrobenzyl derivatives () exhibit dual analgesic/anti-inflammatory effects via COX-2 inhibition, whereas piperazine-linked analogs () target PDE3 for vasodilation. The target compound’s furan group may confer unique selectivity for inflammatory pathways.

Synthetic Accessibility

- Compounds with aliphatic N7 substituents (e.g., ethyl, isobutyl) are synthetically straightforward but often show reduced potency. The furan-2-ylmethyl group introduces complexity but may offer metabolic stability.

Biological Activity

3-benzyl-7-(furan-2-ylmethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a compound of significant interest in medicinal chemistry due to its structural similarity to purines and potential biological activities. This article explores its biological activity, including pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a purine core with a furan moiety and a benzyl group. Its unique structure allows it to interact with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Some studies report its effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.

The biological effects of this compound are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in purine metabolism.

- Modulation of Signaling Pathways : It can alter signaling pathways related to cell growth and apoptosis.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study evaluated the impact of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability with an IC50 value of 25 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Mechanism

In a murine model of arthritis, administration of the compound significantly decreased paw swelling and histological signs of inflammation. Cytokine analysis showed reduced levels of IL-6 and TNF-alpha post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.